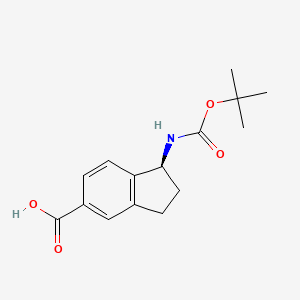

(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Properties

CAS No. |

916209-97-7 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-5-9-8-10(13(17)18)4-6-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

HMQXSAHTXHSFCY-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino compound with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present in the molecule.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amino compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, as the Boc group can be selectively removed to reveal the active amino group.

Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid can be compared to related compounds as follows:

Table 1: Structural and Functional Comparisons

Key Comparison Points

Stereochemistry :

- The S-configuration of the target compound distinguishes it from its R-enantiomer, which may exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Functional Groups: Carboxylic Acid vs. Boc vs. Fmoc Protection: Boc (acid-labile) and Fmoc (base-labile) groups offer orthogonal protection strategies. The Boc group in the target compound is advantageous in acidic synthesis conditions, whereas Fmoc (as in ) is preferred in solid-phase peptide synthesis .

Structural Backbone: The indene core provides rigidity compared to monocyclic analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid . This rigidity may improve binding affinity to specific targets, such as proteases or kinases requiring conformational restraint.

Its applications remain preclinical, focusing on synthetic intermediates or enzyme inhibitors (e.g., DDR1 inhibitors, as suggested by indene-carboxamide derivatives in ).

The unsubstituted indene in the target compound may offer broader compatibility in synthesis.

Biological Activity

(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid, with the CAS number 89391-18-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid exhibit various biological activities, particularly in relation to amino acid transport systems. The following sections detail specific activities and findings related to this compound.

1. Amino Acid Transport Inhibition

Studies have shown that derivatives of carboxylic acids can influence amino acid transporters such as LAT1 (L-type amino acid transporter 1). For instance:

- Inhibition of LAT1 : In a study examining bioisosteres of phenylalanine, it was found that certain carboxylic acid derivatives could inhibit the uptake of radiolabeled gabapentin in HEK-hLAT1 cells. The compound's structural modifications influenced its interaction with LAT1 significantly .

2. Cellular Assays

Cell-based assays have been employed to evaluate the efficacy of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid in modulating cellular functions:

- Efflux and Uptake Studies : The compound was tested at concentrations up to 200 μM for its ability to cause efflux and inhibit uptake of [^3H]-gabapentin. Results indicated that structural analogs displayed varying degrees of activity, with some achieving notable inhibition rates compared to controls .

Case Study 1: LAT1 Substrate Activity

A notable study investigated the substrate activity of various amino acid derivatives on LAT1. The findings suggested that while some analogs showed significant efflux rates, others did not exhibit expected substrate behavior. Specifically, (S)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid demonstrated moderate activity compared to parent amino acids .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications in the functional groups of carboxylic acids influenced their biological activity. Compounds with similar structures to (S)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid were evaluated for their IC50 values against LAT1-mediated transport, revealing critical insights into optimizing drug design .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of (S)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid:

Q & A

Basic: What are the key synthetic strategies for (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) to stabilize the intermediate .

- Step 2: Functionalization of the indene core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the carboxylic acid moiety .

- Step 3: Stereochemical control using chiral auxiliaries or enzymatic resolution (e.g., hydrolases) to ensure (S)-configuration .

- Purification: Column chromatography or recrystallization to achieve >95% purity.

Basic: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

Methodological Answer:

The Boc group:

- Stabilizes the amino group against nucleophilic attack or oxidation during synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

- Modulates solubility by introducing hydrophobic tert-butyl groups, which can simplify purification in non-polar solvents .

- Reduces side reactions in peptide coupling by blocking undesired amine participation .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to confirm stereochemistry and Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight (e.g., C15H19NO4, MW 277.32) .

- X-ray Crystallography:

Advanced: How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR): Combine hydrolases (e.g., CAL-B) with racemization catalysts (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene) to achieve >95% ee .

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) for analytical and preparative separation .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL-derived phosphates) in key coupling steps .

Advanced: What computational methods predict the compound’s interaction with biological targets like DDR1 or TRPV1?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with DDR1 kinase or TRPV1 channels, focusing on hydrogen bonding with the carboxylic acid group .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., CHARMM force field) to assess residence time and binding energy (ΔG) .

- QSAR Modeling: Corolate structural features (e.g., indene ring planarity) with activity data (e.g., IC50) from analogs .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization:

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .

- Orthogonal Validation: Confirm in vitro findings with in vivo models (e.g., orthotopic pancreatic cancer models) .

Basic: What are the primary safety considerations when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods due to potential respiratory irritation (H335) .

- Waste Disposal: Neutralize acidic deprotection waste (e.g., Boc removal with TFA) before disposal .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to methyl esters or amides for enhanced membrane permeability .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to improve plasma half-life .

- Salt Formation: Prepare sodium or lysine salts to increase aqueous solubility (e.g., pH-adjusted buffers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.